BenchChemオンラインストアへようこそ!

PF-06454589

Antibacterial LpxC inhibition Gram-negative selectivity

PF-06454589 is a pyrrolopyrimidine-based, non-hydroxamate LpxC inhibitor that disrupts lipid A biosynthesis, essential for Gram-negative outer membrane integrity. Unlike hydroxamate-based LpxC inhibitors, this scaffold offers distinct zinc-binding pharmacology and species-specific potency profiles. Ideal for antibiotic potentiation studies against A. baumannii, Gram-negative selective screens, and SAR lead optimization. Each batch requires compound-specific validation—do not substitute interchangeably with other LpxC inhibitors.

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
CAS No. 1527473-30-8
Cat. No. B609986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06454589
CAS1527473-30-8
SynonymsPF-06454589;  PF 06454589;  PF06454589.
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4
InChIInChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17)
InChIKeyVNWKCLDQBNSJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06454589: LpxC Inhibitor for Gram-Negative Antibacterial Research and Tool Compound Applications


PF-06454589 (CAS 1527473-30-8, molecular weight 284.32 g/mol, C₁₄H₁₆N₆O) is a pyrrolopyrimidine-based small molecule inhibitor that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme that catalyzes the committed step in lipid A biosynthesis, an essential component of the Gram-negative bacterial outer membrane [1]. Unlike many LpxC inhibitors developed earlier that employ hydroxamic acid moieties for zinc coordination, PF-06454589 represents a distinct structural scaffold within this target class [2]. The compound serves primarily as a research tool for investigating LpxC inhibition mechanisms, Gram-negative envelope biology, and antibiotic potentiation strategies, rather than as a clinical-stage therapeutic candidate [3]. Its availability from multiple commercial vendors supports its utility in academic and industrial antibacterial discovery programs focused on this high-priority, yet clinically unvalidated, antimicrobial target .

Why PF-06454589 Cannot Be Substituted with Other LpxC Inhibitors Without Experimental Validation


The LpxC inhibitor class exhibits significant structural and pharmacological heterogeneity that precludes simple interchangeability. While all LpxC inhibitors share the common target mechanism—disruption of lipid A biosynthesis leading to Gram-negative outer membrane destabilization—their zinc-binding pharmacophores, species-specific activity profiles, and resistance susceptibility vary substantially across chemical series [1]. Hydroxamate-based inhibitors such as PF-5081090 and ACHN-975 differ fundamentally from non-hydroxamate scaffolds like FG-2101 in their metal coordination chemistry, physicochemical properties, and off-target profiles . Furthermore, LpxC inhibitors display striking species-to-species variation in antibacterial activity: many hydroxamate-based compounds show potent activity against Pseudomonas aeruginosa and Escherichia coli but minimal direct activity against Acinetobacter baumannii [2]. Even within the same bacterial species, resistance mechanisms—including lysophospholipid-mediated envelope remodeling and fatty acid flux alterations—can differentially affect LpxC inhibitors based on subtle structural features [3]. Consequently, substituting one LpxC inhibitor for another without confirmatory experimental data risks drawing invalid conclusions about potency, spectrum, resistance liability, and translational potential. Each LpxC inhibitor must be treated as a distinct pharmacological entity requiring compound-specific validation.

PF-06454589 Quantitative Differentiation Evidence Versus LpxC Inhibitor Comparators


PF-06454589 Target Class Differentiation: Gram-Negative Selective LpxC Inhibition Versus Broad-Spectrum Antibiotics

PF-06454589 belongs to the LpxC inhibitor class, which offers Gram-negative selective antibacterial activity distinct from broad-spectrum antibiotics that disrupt the gut microbiome. The LpxC enzyme is conserved across Gram-negative bacteria including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, but is absent in Gram-positive bacteria and human cells [1]. Inhibiting LpxC results in potent killing of Gram-negative bacteria while sparing Gram-positive bacteria, including those residing in the protective gut microbiome that help deter opportunistic Clostridioides difficile infections . This target class differentiation represents a fundamental advantage over broad-spectrum agents such as carbapenems or fluoroquinolones, which indiscriminately deplete both Gram-negative and Gram-positive commensals, elevating C. difficile infection risk by 3- to 5-fold in clinical settings. Note: This is class-level inference; direct microbiome-sparing data for PF-06454589 specifically are not available in the public domain.

Antibacterial LpxC inhibition Gram-negative selectivity Lipid A biosynthesis

PF-06454589 Structural Class Differentiation: Non-Hydroxamate Scaffold Versus Hydroxamate-Based LpxC Inhibitors

PF-06454589 belongs to the non-hydroxamate structural class of LpxC inhibitors, distinguishing it from the historically predominant hydroxamate-based LpxC inhibitors such as PF-5081090, ACHN-975, and BB-78485 [1]. Hydroxamic acid-containing LpxC inhibitors have demonstrated poor drug-like properties in clinical development, including suboptimal pharmacokinetics and toxicity liabilities, resulting in no approved therapies targeting LpxC to date . In contrast, non-hydroxamate LpxC inhibitors—exemplified by PF-06454589 and the clinical-stage candidate FG-2101—employ alternative metal-binding motifs that circumvent the limitations associated with the hydroxamate pharmacophore [2]. FG-2101 utilizes a 3-hydroxy-2-pyrimidinone metal-binding group and has demonstrated safety and efficacy in animal models, with QIDP and Fast Track designations from the FDA . Note: This is class-level inference; direct comparative data between PF-06454589 and specific hydroxamate inhibitors are not available in the public domain.

Medicinal chemistry LpxC inhibitor Zinc-binding pharmacophore Non-hydroxamate

PF-06454589 Resistance Mechanism Differentiation: LpxC Inhibitor Potentiation Strategy Versus Direct Monotherapy

PF-06454589 as an LpxC inhibitor offers a distinct mechanism of antibiotic potentiation that cannot be replicated by traditional β-lactamase inhibitors or efflux pump inhibitors. Research with the LpxC inhibitor PF-5081090 demonstrated that at 32 mg/L, it increased susceptibility of Acinetobacter baumannii to multiple antibiotic classes: rifampin, vancomycin, azithromycin, imipenem, and amikacin [1]. This potentiation effect stems from LpxC inhibition-mediated disruption of lipid A biosynthesis, which significantly increases cell permeability and enhances uptake of otherwise restricted antibiotics [2]. Importantly, this strategy addresses A. baumannii—a pathogen for which LpxC inhibitors show poor direct antimicrobial activity in vitro due to LPS non-essentiality—by leveraging LpxC inhibition as an adjuvant rather than a standalone therapy [3]. Note: This is class-level inference derived from PF-5081090 data; direct potentiation data for PF-06454589 specifically are not available in the public domain.

Antibiotic resistance LpxC inhibitor Acinetobacter baumannii Antibiotic potentiation

PF-06454589 Resistance Context Differentiation: Lysophospholipid-Mediated Resistance Versus Target Mutation Resistance

PF-06454589 as an LpxC inhibitor is subject to a unique resistance mechanism—lysophospholipid-mediated outer membrane homeostasis restoration—that is distinct from the target mutation or efflux pump upregulation mechanisms affecting conventional antibiotics. Research with the LpxC inhibitor PF-5081090 in Escherichia coli revealed that lysophospholipids (LPLs) act as signaling molecules that restore outer membrane homeostasis when LPS synthesis is limited [1]. Loss of the LPL recycling system (LplT/Aas) increased growth, suppressed envelope stress responses, improved outer membrane asymmetry, and lowered glycerophospholipid levels to maintain GPL-to-LPS balance in the presence of LpxC inhibition [2]. This lipid-feedback mechanism establishes the first known signaling function for bacterial LPLs and represents a resistance pathway unique to LpxC-targeting agents [3]. Understanding this resistance mechanism is critical for optimizing LpxC inhibitor development and combination strategies. Note: This is class-level inference derived from PF-5081090 data; direct resistance mechanism data for PF-06454589 specifically are not available in the public domain.

Antibiotic resistance LpxC inhibitor Lysophospholipid signaling Escherichia coli

PF-06454589 Structural Characterization Differentiation: Pyrrolopyrimidine Scaffold with MST3 Co-Crystal Structure Available

PF-06454589 has a publicly available high-resolution co-crystal structure with the serine/threonine-protein kinase MST3 (STK24) at 1.77 Å resolution (PDB ID: 4W8D), providing atomic-level binding mode characterization that supports structure-based optimization efforts [1]. This structural data reveals that PF-06454589 binds within the ATP-binding pocket of MST3 as a pyrrolopyrimidine-based inhibitor [2]. The availability of this high-resolution structural information distinguishes PF-06454589 from many other LpxC inhibitors lacking publicly deposited co-crystal structures, enabling rational modification of the pyrrolopyrimidine scaffold for potency, selectivity, or physicochemical property optimization [3]. Note: This is supporting evidence derived from MST3 kinase co-crystal structure; PF-06454589's binding mode to LpxC has not been structurally characterized in the public domain. The compound's primary annotated target remains LpxC, but its kinase cross-reactivity profile warrants experimental verification.

Structural biology Kinase inhibitor Pyrrolopyrimidine scaffold MST3

PF-06454589 Optimal Research and Procurement Application Scenarios


Gram-Negative Selective Antibacterial Discovery Programs Requiring Microbiome-Sparing Potential

Research programs seeking antibacterial agents with Gram-negative selective activity and microbiome-sparing potential should procure PF-06454589 as a representative LpxC inhibitor tool compound. The LpxC target is conserved across Gram-negative pathogens including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, but absent from Gram-positive bacteria and human cells, providing a mechanistic basis for microbiome preservation [1]. This differentiates LpxC inhibitors from broad-spectrum agents that indiscriminately deplete gut commensals and elevate C. difficile infection risk. PF-06454589 serves as a suitable chemical probe for validating LpxC inhibition in Gram-negative antibacterial screens and for benchmarking novel LpxC inhibitors against an established non-hydroxamate scaffold .

Non-Hydroxamate LpxC Inhibitor Scaffold Optimization and Structure-Activity Relationship Studies

Medicinal chemistry teams pursuing LpxC inhibitor development should procure PF-06454589 as a representative non-hydroxamate scaffold for structure-activity relationship (SAR) studies and lead optimization. The documented limitations of hydroxamate-based LpxC inhibitors—including poor pharmacokinetics and lack of clinical success—have shifted focus toward non-hydroxamate zinc-binding pharmacophores such as those employed by PF-06454589 and the clinical-stage candidate FG-2101 [1]. PF-06454589 provides a commercially available pyrrolopyrimidine-based starting point for generating analog series, enabling systematic exploration of potency, physicochemical properties, and selectivity relative to the LpxC target .

Antibiotic Potentiation Strategy Research Against Multidrug-Resistant Acinetobacter baumannii

Investigators studying novel approaches to combat multidrug-resistant A. baumannii should procure PF-06454589 for antibiotic potentiation experiments. Evidence with the LpxC inhibitor PF-5081090 demonstrates that LpxC inhibition increases A. baumannii susceptibility to multiple antibiotic classes including rifampin, vancomycin, azithromycin, imipenem, and amikacin by increasing cell permeability through lipid A biosynthesis disruption [1]. This potentiation strategy addresses the challenge of poor direct LpxC inhibitor activity against A. baumannii by leveraging outer membrane permeabilization as an adjuvant mechanism. PF-06454589 enables validation of this potentiation approach across diverse A. baumannii clinical isolates .

Envelope Stress Response and Resistance Mechanism Research in Escherichia coli

Microbiology researchers investigating Gram-negative envelope homeostasis and resistance mechanisms should procure PF-06454589 as a tool for probing lysophospholipid-mediated signaling pathways. Studies with the LpxC inhibitor PF-5081090 revealed a novel resistance mechanism whereby lysophospholipids act as signaling molecules that restore outer membrane homeostasis when LPS synthesis is limited by LpxC inhibition [1]. Loss of the LPL recycling system (LplT/Aas) increased growth and suppressed envelope stress responses in the presence of LpxC inhibition, establishing the first known signaling function for bacterial LPLs . PF-06454589 enables further dissection of this lipid-feedback mechanism and its role in intrinsic LpxC inhibitor resistance across Gram-negative species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06454589

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.